molecular formula C26H32B2O4 B1525738 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene CAS No. 863992-56-7

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene

Cat. No.: B1525738
CAS No.: 863992-56-7
M. Wt: 430.2 g/mol
InChI Key: ZLXSWNVYGSZXOP-UHFFFAOYSA-N
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Description

This compound is a type of chemical with the empirical formula C13H26B2O4 . It is also known as Bis(pinacolato)boryl methane . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

Bis(pinacolato)boryl methane is an aryl boronate ester. It has been reported by Morken and coworkers to be a key building block in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity .


Molecular Structure Analysis

The molecular weight of this compound is 267.97 . For more detailed structural information, you may want to refer to the crystal structure of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-9,9-dioctylfluorene .


Chemical Reactions Analysis

One of the common reactions involving this compound is borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might require further experimental data.

Scientific Research Applications

Blue-Emitting Materials for OLEDs

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene has been utilized in the synthesis of monodisperse oligocarbazoles-functionalized anthracenes. These compounds exhibit good solubility in various organic solvents and demonstrate intense blue-emitting properties, making them suitable candidates for novel blue-emitting materials in organic light-emitting diodes (OLEDs) or related devices due to their good electrochemical and thermal stabilities (Zhan, Cao, Xue, & Lu, 2013).

Cell Imaging Applications

This compound has also been involved in the development of symmetrical 9,10-dithienylanthracene derivatives exhibiting aggregation-induced emission (AIE) behaviors. These derivatives are used in cell imaging as fluorochromes due to their reversible mechanofluorochromic performance and their ability to emit intensely in aggregated states (Wang, Diao, Zhang, Chen, & Pu, 2020).

Photocatalytic Applications

In photocatalytic applications, 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, a derivative of this compound, serves as a photocatalyst for radical fluoroalkylation under visible light irradiation. This showcases its potential in the field of photocatalysis, especially for fluoroalkyl radical generation (Noto, Tanaka, Koike, & Akita, 2018).

Electroluminescent and Optoelectronic Applications

Another application is in the domain of electroluminescent and optoelectronic materials. Derivatives of this compound have been synthesized for use in blue-light-emitting anthracene derivatives. These compounds show potential in the development of multilayered devices with high quantum efficiency, contributing significantly to advancements in organic light-emitting diode (OLED) technology (Park, Kang, Park, Oh, Yang, Kim, & Kwon, 2010).

Electrochemiluminescent Properties

The compound has also been studied for its electrochemiluminescent properties. Hydrophilic diarylanthracenes based on this molecule have been synthesized and characterized for their solubility in aqueous mediums and their stable electrochemiluminescent emission in water, demonstrating their potential in aqueous-based electrochemical applications (Natarajan & Schmittel, 2012).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters, such as 9,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, which may influence their interactions with biological targets .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various chemical reactions, including borylation and hydroboration . These reactions can lead to the formation of new carbon-boron bonds, potentially affecting various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of boronic acids and their derivatives can be influenced by their ability to form reversible covalent bonds with diols, which may affect their absorption and distribution .

Result of Action

The ability of boronic acids and their derivatives to form boronate complexes with diols can result in various biological effects, depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and in dry conditions . The formation of boronate complexes is pH-dependent, which means the compound’s activity could be influenced by the pH of its environment .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)28-31-25(5,6)26(7,8)32-28/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSWNVYGSZXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725454
Record name 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863992-56-7
Record name 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Anthracenediboronic acid bis(pinacol) ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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